7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one
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Overview
Description
7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one typically involves cyclocondensation reactions. One common method includes the cyclocondensation of N-substituted 6-aminouracils with 3- and 7-methyl-2-iodoquinoline-3-carbaldehydes . This reaction proceeds under specific conditions to yield the desired naphthyridine derivatives.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
- 10-Alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines : These compounds share a similar core structure but differ in their substituents.
- 1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol : Although structurally different, this compound shares some functional similarities in terms of biological activity.
Uniqueness: 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
55661-64-8 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
7,8,9,10-tetrahydro-5H-benzo[c][1,8]naphthyridin-6-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h3,6-7H,1-2,4-5H2,(H,13,14,15) |
InChI Key |
CGFQPYJSTQDPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(NC2=O)N=CC=C3 |
Origin of Product |
United States |
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